4-Methylphenyl pyrrolo[1,2-a]quinoxalin-4-yl ether
Overview
Description
4-Methylphenyl pyrrolo[1,2-a]quinoxalin-4-yl ether is a compound belonging to the class of pyrroloquinoxalines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrroloquinoxaline core with a 4-methylphenyl group attached via an ether linkage.
Preparation Methods
The synthesis of 4-Methylphenyl pyrrolo[1,2-a]quinoxalin-4-yl ether typically involves multistep heterocyclization processes. One common synthetic route starts with substituted 2-nitroanilines or 1,2-phenylenediamine . These precursors undergo a series of reactions, including nitration, reduction, and cyclization, to form the pyrroloquinoxaline core.
Chemical Reactions Analysis
4-Methylphenyl pyrrolo[1,2-a]quinoxalin-4-yl ether can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-Methylphenyl pyrrolo[1,2-a]quinoxalin-4-yl ether involves its interaction with specific molecular targets. For instance, it has been found to inhibit the activity of Akt kinase, a key regulator of cell survival and proliferation . By inhibiting Akt kinase, the compound can induce apoptosis in cancer cells, thereby exhibiting its anticancer properties .
Comparison with Similar Compounds
4-Methylphenyl pyrrolo[1,2-a]quinoxalin-4-yl ether can be compared with other pyrroloquinoxaline derivatives. Similar compounds include:
Pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one: This compound also exhibits cytotoxic potential against leukemia cell lines.
1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one: Another derivative with significant biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a promising candidate for further research and development.
Properties
IUPAC Name |
4-(4-methylphenoxy)pyrrolo[1,2-a]quinoxaline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O/c1-13-8-10-14(11-9-13)21-18-17-7-4-12-20(17)16-6-3-2-5-15(16)19-18/h2-12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJFASVINSAJHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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